4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 503148-24-1
VCID: VC3827843
InChI: InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H
SMILES: C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl
Molecular Formula: C11H4ClF6NO
Molecular Weight: 315.6 g/mol

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

CAS No.: 503148-24-1

Cat. No.: VC3827843

Molecular Formula: C11H4ClF6NO

Molecular Weight: 315.6 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline - 503148-24-1

Specification

CAS No. 503148-24-1
Molecular Formula C11H4ClF6NO
Molecular Weight 315.6 g/mol
IUPAC Name 4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H
Standard InChI Key UXLVWJGHJDXMKP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl
Canonical SMILES C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone—a benzene ring fused to a pyridine ring—with three distinct substituents:

  • Chloro group at the 4-position, enhancing electrophilic reactivity.

  • Trifluoromethoxy group (-OCF₃) at the 6-position, contributing to electron-withdrawing effects.

  • Trifluoromethyl group (-CF₃) at the 2-position, increasing lipophilicity and metabolic stability .

The spatial arrangement of these groups creates a sterically hindered environment, influencing intermolecular interactions (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight315.6 g/mol
Boiling Point248.5±35.0°C (Predicted)
Density1.557±0.06 g/cm³ (Predicted)
pKa-2.23±0.50 (Predicted)
Storage Temperature2–8°C

Spectroscopic and Computational Data

  • InChI Identifier: InChI=1/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H .

  • Predicted LogP: ~3.8 (estimated using fragment-based methods), indicating high lipid solubility.

Synthesis and Manufacturing

Conrad–Limpach Cyclization

A modified Conrad–Limpach method is commonly employed for quinoline synthesis:

  • Condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate.

  • Thermal cyclization to form the quinoline core .

  • Sequential halogenation and alkoxylation:

    • Iodination at the 3-position using iodine monochloride.

    • Methoxy group introduction via nucleophilic substitution with sodium methoxide .

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables diarylether formation:

  • Reaction of 3-iodo-4-methoxyquinolone with phenoxyphenylboronic acid.

  • Deprotection of methoxy groups using BBr₃ .

Table 2: Synthetic Challenges

ChallengeResolutionReference
Selective deprotectionOptimized BBr₃ stoichiometry
Steric hindranceHigh-temperature coupling

Industrial Production

Commercial suppliers list the compound with purity ≥95%, priced at ~212.00€/g . Scalability remains limited due to:

  • High cost of fluorine-containing reagents.

  • Multi-step purification requirements.

Future Research Directions

  • Biological screening: Prioritize assays against drug-resistant pathogens.

  • Process optimization: Develop continuous-flow synthesis to reduce costs.

  • Environmental impact studies: Assess bioaccumulation potential.

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